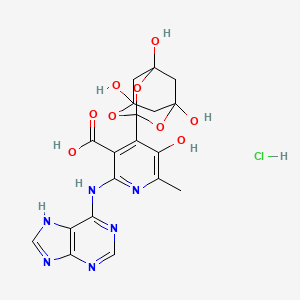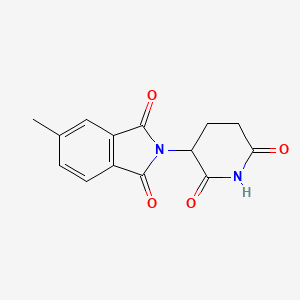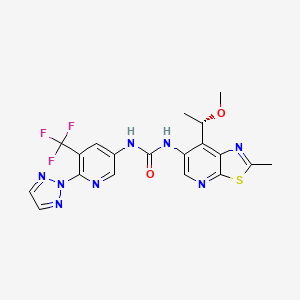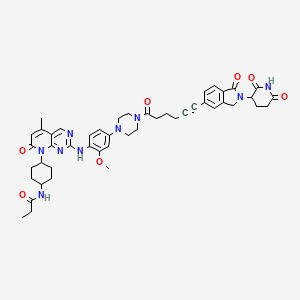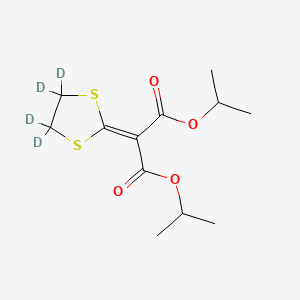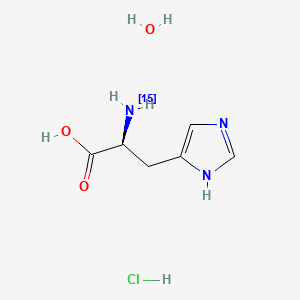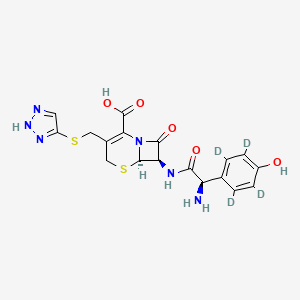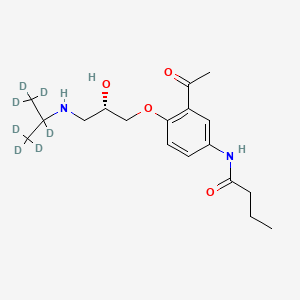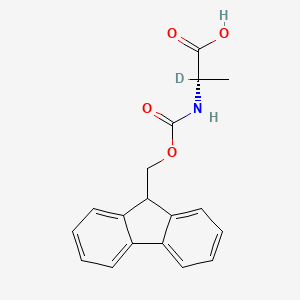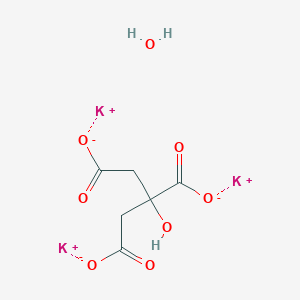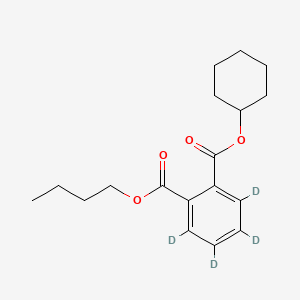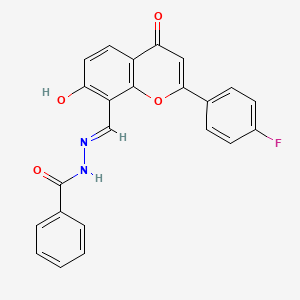
Urease-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urease-IN-3 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes the following steps:
Preparation of Intermediate Compounds: This involves the synthesis of key intermediates through reactions such as condensation, cyclization, and substitution.
Formation of this compound: The final step involves the reaction of intermediates under specific conditions, such as temperature, pressure, and the presence of catalysts, to form this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Common methods include:
Batch Processing: Involves producing this compound in discrete batches, allowing for precise control over reaction conditions.
Continuous Processing: Involves a continuous flow of reactants and products, which can be more efficient for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Urease-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: Involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of reduced compounds.
Substitution: Involves the replacement of one functional group with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting Agents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Common products include various oxidized, reduced, or substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Urease-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of urease and its effects on various chemical processes.
Biology: Used to investigate the role of urease in biological systems and its impact on cellular functions.
Industry: Used in agriculture to control the activity of urease in soil, thereby improving nitrogen utilization and reducing environmental pollution.
Wirkmechanismus
Urease-IN-3 exerts its effects by binding to the active site of the urease enzyme, thereby inhibiting its catalytic activity . The molecular targets of this compound include the nickel ions in the active site of urease, which are essential for its enzymatic function . By blocking the active site, this compound prevents the hydrolysis of urea, leading to a decrease in the production of ammonia and carbamate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Urease-IN-3 include other urease inhibitors such as:
Acetohydroxamic Acid: A well-known urease inhibitor used in the treatment of urinary tract infections.
Triazolothiadiazoles: A class of compounds with potent urease inhibitory activity.
Uniqueness of this compound
This compound is unique due to its high potency and specificity for the urease enzyme. Unlike some other inhibitors, this compound has been shown to have minimal off-target effects, making it a valuable tool for scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C23H15FN2O4 |
|---|---|
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
N-[(E)-[2-(4-fluorophenyl)-7-hydroxy-4-oxochromen-8-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C23H15FN2O4/c24-16-8-6-14(7-9-16)21-12-20(28)17-10-11-19(27)18(22(17)30-21)13-25-26-23(29)15-4-2-1-3-5-15/h1-13,27H,(H,26,29)/b25-13+ |
InChI-Schlüssel |
CDTZFFAOENGXSO-DHRITJCHSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC3=C2OC(=CC3=O)C4=CC=C(C=C4)F)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC3=C2OC(=CC3=O)C4=CC=C(C=C4)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


